

Application Notes and Protocols: Studying CCR1 Function in Cell Lines Using CRISPR/Cas9

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Compound of Interest

Compound Name: CCR1 antagonist

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Introduction

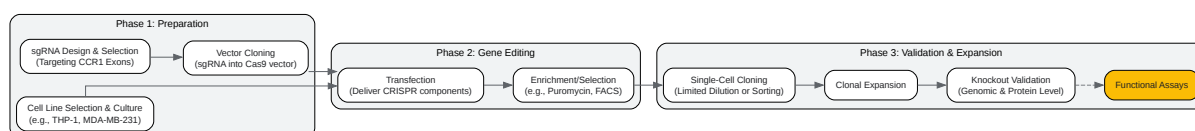
The C-C motif chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of immune cells to sites of inflammation.^{[1][2]} It binds to a variety of chemokines, including CCL3 (MIP-1 α), CCL5 (RANTES), and CCL7 (MCP-3), initiating downstream signaling cascades that are crucial for leukocyte trafficking in both innate and adaptive immunity.^{[2][3]} Dysregulation of CCR1 signaling has been implicated in various inflammatory diseases, autoimmune disorders, and several types of cancer, including multiple myeloma, breast cancer, and hepatocellular carcinoma.^{[4][5][6]} This makes CCR1 a significant target for therapeutic intervention and basic research.

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the straightforward generation of knockout cell lines to study gene function.^[7] By creating targeted double-strand breaks that lead to gene inactivation, researchers can elucidate the specific roles of proteins like CCR1 in complex cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR/Cas9 to generate CCR1 knockout cell lines and subsequently analyze the receptor's function.

Generating CCR1 Knockout Cell Lines via CRISPR/Cas9

The generation of a stable CCR1 knockout cell line is the foundational step for functional studies. The workflow involves designing guide RNAs (gRNAs) specific to the CCR1 gene, delivering the CRISPR/Cas9 components into the target cell line, selecting and isolating single-cell clones, and finally, validating the knockout at the genomic and protein levels.



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Workflow for generating and validating CCR1 knockout cell lines.

Protocol 1: Generation of CCR1 Knockout Cell Lines

This protocol is optimized for adherent cell lines but can be adapted for suspension cells.[8]

1.1. sgRNA Design and Vector Construction

- **Design sgRNAs:** Use online tools (e.g., Benchling, CRISPR Design Tool) to design 2-3 sgRNAs targeting early exons of the CCR1 gene. This maximizes the chance of generating a frameshift mutation leading to a non-functional protein.[9]
- **Vector Selection:** Choose an appropriate all-in-one CRISPR/Cas9 vector containing both Cas9 nuclease and the sgRNA expression cassette (e.g., lentiCRISPRv2). These vectors often include a selection marker like puromycin resistance.
- **Cloning:** Synthesize and clone the designed sgRNA oligonucleotides into the linearized CRISPR/Cas9 vector according to the manufacturer's protocol.

1.2. Transfection

- Cell Culture: Plate the chosen cell line (e.g., HEK293T for lentiviral production, or the target cell line directly) and grow to 70-90% confluency.[\[10\]](#)
- Delivery: Transfect the CCR1-sgRNA-Cas9 plasmid into the cells using a suitable method. For difficult-to-transfect cells, lentiviral transduction is recommended. For others, lipid-based transfection reagents or electroporation can be used.[\[11\]](#)
 - Note: Always include a negative control (a non-targeting sgRNA) and a positive control (a validated sgRNA for a housekeeping gene).[\[12\]](#)

1.3. Selection and Single-Cell Isolation

- Antibiotic Selection: 24-48 hours post-transfection, apply selection pressure (e.g., puromycin) to eliminate untransfected cells. The optimal concentration should be determined beforehand with a kill curve.
- Single-Cell Cloning: Once a stable population of edited cells is established, isolate single cells to generate clonal lines. This is crucial as the initial population will be a heterogeneous mix of wild-type, heterozygous, and homozygous knockout cells.
 - Limited Dilution: Serially dilute the cell suspension to a concentration of ~1 cell/mL and plate into 96-well plates.[\[10\]](#)
 - FACS: If the vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well of a 96-well plate.

1.4. Knockout Validation Expand the single-cell clones and validate the knockout at both the genomic and protein levels.

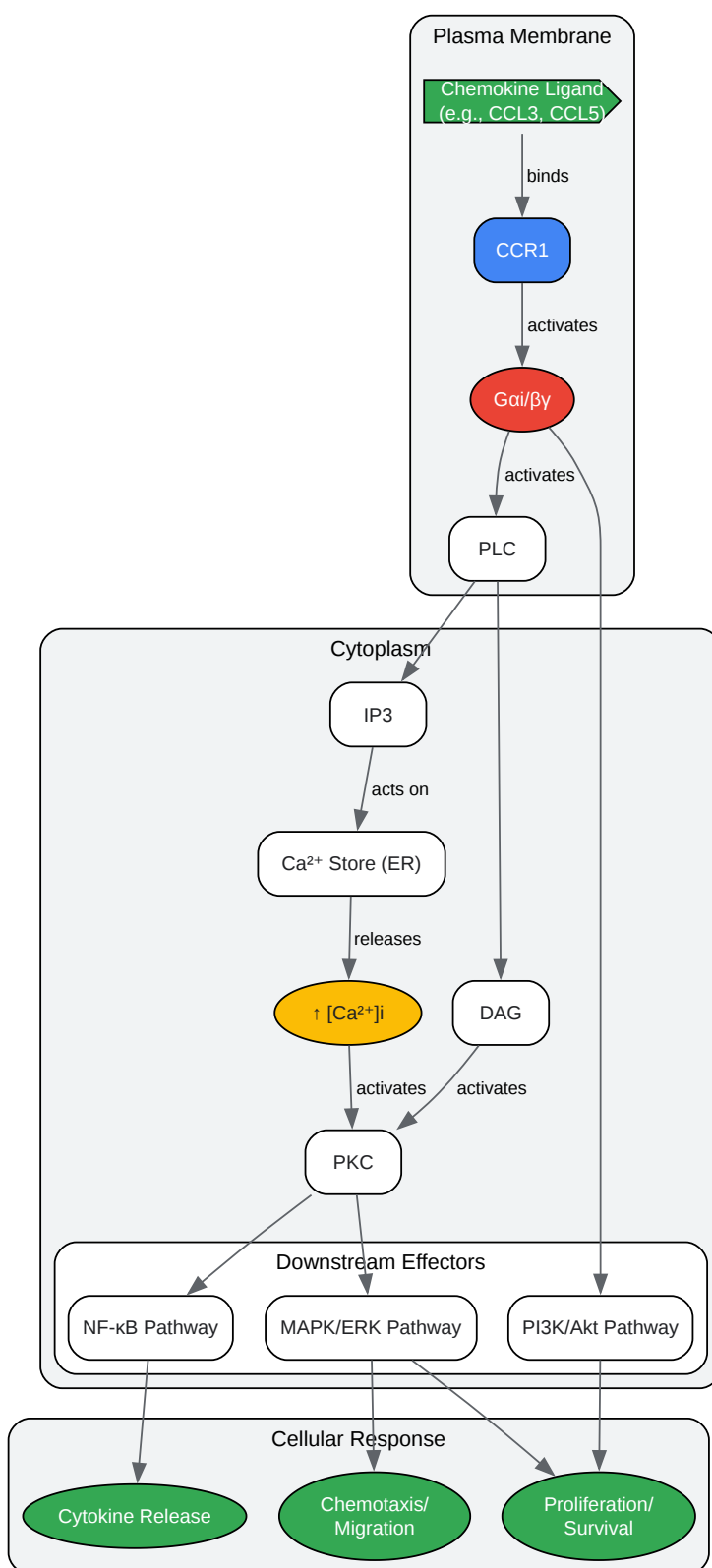
- Genomic DNA Analysis:
 - Extract genomic DNA from each clone and the wild-type control.
 - PCR Amplification: Amplify the target region of the CCR1 gene.
 - Mismatch Cleavage Assay (T7E1): A quick screening method to identify clones with insertions/deletions (indels).[\[12\]](#)

- Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift-inducing indels in all alleles. Deconvolution of sequencing traces can be performed using tools like TIDE (Tracking of Indels by Decomposition).[13]
- Protein Level Analysis:
 - Western Blot: This is the gold standard for confirming the absence of the target protein. Lyse the validated clones and wild-type cells, and perform a Western blot using a validated anti-CCR1 antibody. A complete knockout clone will show no CCR1 protein band.[14]
 - Flow Cytometry: For a cell surface receptor like CCR1, flow cytometry using a fluorescently-labeled anti-CCR1 antibody can also confirm the absence of surface expression.

| Table 1: Example Validation Data for CCR1 Knockout Clones | | :--- | :--- | :--- | :--- | | Clone ID | | Sanger Sequencing Result | CCR1 Protein Expression (Western Blot) | CCR1 Surface Expression (Flow Cytometry) | | Wild-Type (WT) | Wild-Type Sequence | 100% | 100% | | Clone A3 | -8 bp deletion (Allele 1)-1 bp insertion (Allele 2) | Not Detected | Not Detected | | Clone B5 | Wild-Type (Allele 1)+4 bp insertion (Allele 2) | ~55% | ~52% | | Clone C1 | Wild-Type Sequence | 98% | 95% | | Conclusion | Clone A3 is a confirmed homozygous knockout. | Clone B5 is heterozygous. | Clone C1 is a non-edited clone. |

CCR1 Signaling Pathway

CCR1 activation by its chemokine ligands initiates a signaling cascade through Gai-type G proteins.[15] This leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][15] These events culminate in various cellular responses, including chemotaxis, cell proliferation, and cytokine production, often involving downstream pathways like MAPK/ERK and PI3K/Akt.[1][4] Additionally, CCR1 can signal through β -arrestin-mediated pathways, which are involved in receptor internalization and G protein-independent signaling.[16]



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Simplified CCR1 signaling pathway upon ligand binding.

Functional Assays to Characterize CCR1 Knockout Cells

Comparing the phenotype of CCR1 knockout cells to wild-type controls is essential to determine the receptor's function.

Protocol 2: Chemotaxis (Transwell Migration) Assay

This assay measures the directional migration of cells toward a chemoattractant.

- **Cell Preparation:** Starve both wild-type and CCR1 knockout cells in serum-free media for 2-4 hours. Resuspend cells in migration buffer (e.g., serum-free media with 0.5% BSA).
- **Assay Setup:**
 - Add a CCR1 ligand (e.g., CCL5/RANTES) to the lower chamber of a Transwell plate (typically with 5 or 8 μm pores, depending on cell type). Use migration buffer alone as a negative control.
 - Add the cell suspension to the upper insert.
- **Incubation:** Incubate the plate at 37°C for a period determined by the cell type's migration speed (e.g., 2-6 hours).
- **Quantification:** Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view under a microscope or elute the stain and measure absorbance.
- **Data Analysis:** Calculate the chemotactic index (number of cells migrating toward the chemokine divided by the number of cells migrating toward the control buffer).

| Table 2: Sample Data from Transwell Migration Assay | | :--- | :--- | :--- | | Cell Line | Condition | Mean Migrated Cells per Field (\pm SD) | Chemotactic Index | | Wild-Type (WT) | Control Buffer | 25 \pm 4 | 1.0 | | Wild-Type (WT) | 100 ng/mL CCL5 | 155 \pm 12 | 6.2 | | CCR1 KO | Control Buffer | 23 \pm 5 | 1.0 | | CCR1 KO | 100 ng/mL CCL5 | 28 \pm 6 | 1.2 | | Conclusion | CCR1 knockout abolishes CCL5-mediated cell migration. | | |

Protocol 3: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.^[17]

- Cell Loading: Harvest wild-type and CCR1 knockout cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Measurement:
 - Acquire a baseline fluorescence reading using a plate reader equipped with an injector (e.g., FLIPR) or a flow cytometer.
 - Inject the CCR1 ligand (e.g., CCL3/MIP-1 α).
 - Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
- Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

| Table 3: Sample Data from Calcium Flux Assay | | :--- | :--- | :--- | | Cell Line | Stimulant | Peak Fluorescence (Relative Fluorescence Units \pm SD) | | Wild-Type (WT) | Buffer Control | 150 ± 20 | | Wild-Type (WT) | 100 ng/mL CCL3 | 2800 ± 150 | | CCR1 KO | Buffer Control | 145 ± 25 | | CCR1 KO | 100 ng/mL CCL3 | 160 ± 30 | | Conclusion | CCR1 knockout abrogates the intracellular calcium response to CCL3. | |

Conclusion

The combination of CRISPR/Cas9-mediated gene editing with robust functional assays provides a powerful platform for dissecting the role of CCR1 in various biological contexts. By creating clean genetic knockouts, researchers can confidently attribute observed phenotypic changes, such as deficits in migration or signaling, to the absence of CCR1 function. This approach is invaluable for validating CCR1 as a drug target and for exploring the fundamental mechanisms of chemokine signaling in health and disease.

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